Baloxavir

Catalog No.
S002931
CAS No.
1985605-59-1
M.F
C24H19F2N3O4S
M. Wt
483.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baloxavir

CAS Number

1985605-59-1

Product Name

Baloxavir

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Molecular Formula

C24H19F2N3O4S

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N

SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Synonyms

Baloxavir;Baloxavir

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Description

Baloxavir is under investigation in clinical trial NCT04327791 (Combination Therapy With Baloxavir and Oseltamavir 1 for Hospitalized Patients With Influenza (The COMBO Trial 1)).
Baloxavir is a Polymerase Acidic Endonuclease Inhibitor. The mechanism of action of baloxavir is as a Polymerase Acidic Endonuclease Inhibitor, and Chelating Activity.
Baloxavir is an inhibitor of the influenza cap-dependent endonuclease enzyme and is used as therapy of influenza A and B. Baloxavir is given as a single, one-time dose and has not been associated with serum enzyme elevations or with clinically apparent liver injury.
See also: Baloxavir Marboxil (active moiety of).

Mechanism of Action and Antiviral Effects

Baloxavir works through a distinct mechanism compared to other influenza medications. It inhibits viral replication by targeting the virus's cap-dependent endonuclease, an enzyme crucial for viral mRNA synthesis PubMed Central: . This novel approach offers advantages as influenza viruses can develop resistance to other drugs that target different parts of the viral lifecycle.

Efficacy in Reducing Viral Load and Shortening Illness

Research has shown baloxavir's effectiveness in reducing viral load in patients with influenza. Studies like the CAPSTONE trials demonstrate a significant decrease in viral load compared to placebo, suggesting faster viral clearance PubMed Central: . This translates to a potential benefit of shortened illness duration, reducing the period of infectivity and improving patient recovery.

Potential for Reducing Transmission

Baloxavir's rapid effect on viral load suggests a role in reducing influenza transmission. Studies in ferrets, a model for human influenza infection, have shown a possibility of interrupting onward transmission when treated with baloxavir PubMed Central: . Ongoing clinical trials are investigating the extent to which baloxavir treatment can reduce transmission risk to close contacts.

Use in Specific Influenza Strains

Research is exploring the use of baloxavir against various influenza strains. While effective against seasonal influenza, its efficacy against highly pathogenic avian influenza strains like H5N6 is being investigated. A recent study showed baloxavir's potential to limit viral propagation and modulate the immune response even in critically ill patients with H5N6 infection PubMed: .

Baloxavir marboxil, marketed under the brand name Xofluza, is an antiviral medication primarily used for the treatment of influenza A and B. It was approved for medical use in Japan and the United States in 2018. Baloxavir marboxil functions as a prodrug, which means that it is metabolized in the body to release its active form, baloxavir acid. This active metabolite inhibits the cap-dependent endonuclease activity of the influenza virus, a crucial step in the viral replication process known as "cap snatching" . The chemical formula for baloxavir marboxil is C27H23F2N3O7S, with a molar mass of approximately 571.55 g/mol .

Baloxavir targets the influenza virus cap-dependent endonuclease (CEN), a vital enzyme within the viral RNA polymerase complex []. CEN cleaves cellular messenger RNA (mRNA) caps, which the virus then utilizes to initiate its own mRNA synthesis. By inhibiting CEN, Baloxavir disrupts viral RNA replication, effectively halting viral growth [, ].

Including protection and reduction steps to yield intermediates .
  • Coupling Reaction: The final coupling step involves dehydrating conditions using 1-propanephosphonic anhydride and methanesulfonic acid at elevated temperatures to form the protected baloxavir compound .
  • Deprotection: The last step involves deprotecting the compound to yield baloxavir marboxil in a suitable yield .
  • The synthesis has been reported through multiple methodologies in patent literature by Shionogi and Co., providing insights into industrial applications .

    Baloxavir marboxil is primarily indicated for treating acute uncomplicated influenza in patients aged 12 years and older. It is particularly beneficial due to its single-dose regimen, which simplifies treatment adherence compared to other antiviral medications that require multiple doses over several days . Additionally, it has shown efficacy in reducing symptom duration by approximately one day compared to placebo treatments .

    Several compounds exhibit similar mechanisms or therapeutic applications as baloxavir marboxil. Below is a comparison highlighting their uniqueness:

    Compound NameMechanism of ActionUnique Features
    OseltamivirNeuraminidase inhibitorCommonly used; requires multiple doses; resistance can develop
    ZanamivirNeuraminidase inhibitorAdministered via inhalation; also prone to resistance
    PeramivirNeuraminidase inhibitorAdministered intravenously; used in severe cases
    FavipiravirRNA polymerase inhibitorBroad-spectrum antiviral; not specifically for influenza
    RemdesivirRNA-dependent RNA polymerase inhibitorOriginally developed for Ebola; effective against coronaviruses

    Baloxavir marboxil distinguishes itself as a first-in-class cap-dependent endonuclease inhibitor, targeting a different aspect of viral replication than neuraminidase inhibitors like oseltamivir and zanamivir . Its unique mechanism makes it a valuable addition to antiviral therapies against influenza viruses.

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    1

    Exact Mass

    483.10643359 g/mol

    Monoisotopic Mass

    483.10643359 g/mol

    Heavy Atom Count

    34

    UNII

    4G86Y4JT3F

    Livertox Summary

    Baloxavir is an inhibitor of the influenza cap-dependent endonuclease enzyme and is used as therapy of influenza A and B. Baloxavir is given as a single, one-time dose and has not been associated with serum enzyme elevations or with clinically apparent liver injury.

    Drug Classes

    Antiviral Agents

    Wikipedia

    Baloxavir

    Dates

    Modify: 2023-08-15

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